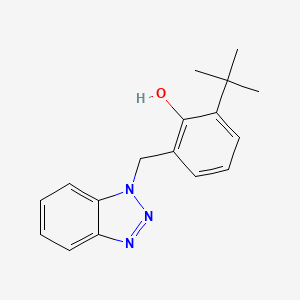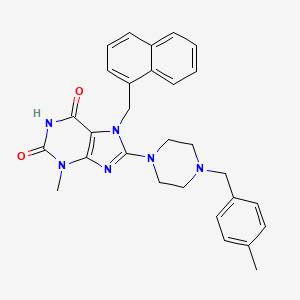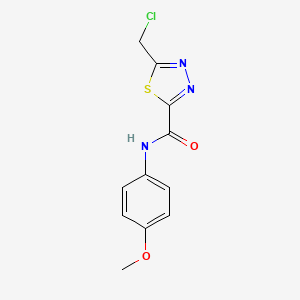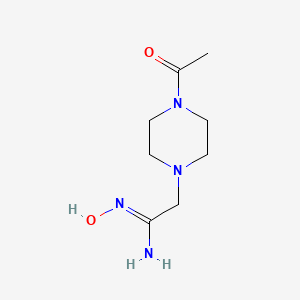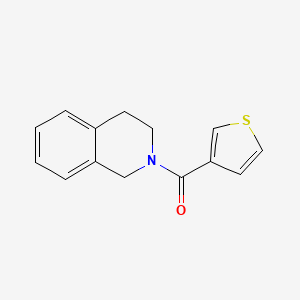
(3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone is a chemical compound that belongs to the class of isoquinolines. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Pudjiastuti et al. (2010) discovered a new benzylisoquinoline alkaloid from the leaves of Beilschmiedia brevipes, showcasing the potential of isoquinolinyl derivatives in natural product synthesis and their complex structural characterization through spectroscopic methods (Pudjiastuti et al., 2010).
Belyaeva et al. (2018) reported the synthesis of a quinoline derivative through simultaneous double C2/C3 functionalization, highlighting the chemical versatility of quinoline and its derivatives in organic synthesis (Belyaeva et al., 2018).
Photophysical and Biological Properties
Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, emphasizing the therapeutic potential of dihydroquinolin-1-yl derivatives in medicinal chemistry due to their anticancer, antibacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
Pannipara et al. (2017) conducted experimental and theoretical studies on the photophysics of dihydroquinazolinone derivatives, offering insights into their photophysical properties and potential applications in material science (Pannipara et al., 2017).
Antioxidant and Anticancer Activities
Çetinkaya et al. (2012) synthesized derivatives of (3,4‐dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and investigated their in vitro antioxidant activities, demonstrating the potential of phenolic derivatives in the development of new antioxidant agents (Çetinkaya et al., 2012).
Othman et al. (2019) designed and synthesized new substituted thiophene-quinoline derivatives, assessing their anticancer activity against various human cancer cell lines and highlighting the promise of such compounds in anticancer therapy (Othman et al., 2019).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(13-6-8-17-10-13)15-7-5-11-3-1-2-4-12(11)9-15/h1-4,6,8,10H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWAVQJNEKPARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2578938.png)
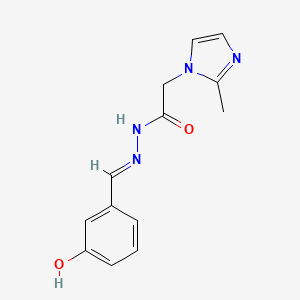
![Ethyl 4-[4-[[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2578941.png)
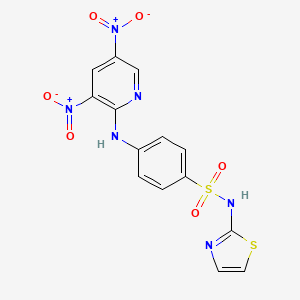
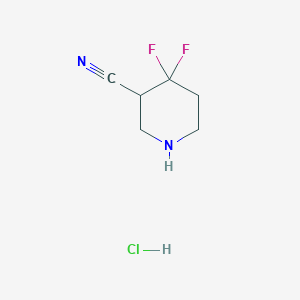
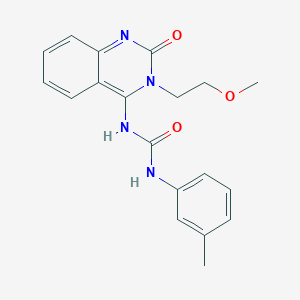
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578950.png)
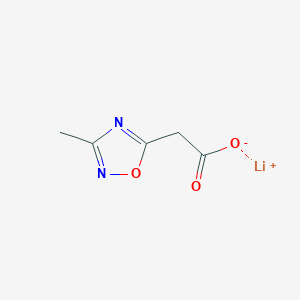
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)
![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)
